molecular formula C12H13ClN2O B7907802 7-(4-chloro-3-pyridyl)-7-oxoheptanenitrile

7-(4-chloro-3-pyridyl)-7-oxoheptanenitrile

Cat. No.: B7907802
M. Wt: 236.70 g/mol
InChI Key: LKDMTHDZHRATTP-UHFFFAOYSA-N
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Description

7-(4-chloro-3-pyridyl)-7-oxoheptanenitrile is an organic compound that features a pyridine ring substituted with a chlorine atom at the 6th position and a nitrile group at the 7th position of a heptane chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-chloro-3-pyridyl)-7-oxoheptanenitrile can be achieved through several synthetic routes. One common method involves the reaction of 6-chloropyridine-3-carboxaldehyde with a suitable nitrile source under controlled conditions. The reaction typically requires a base catalyst and an appropriate solvent to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

7-(4-chloro-3-pyridyl)-7-oxoheptanenitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

7-(4-chloro-3-pyridyl)-7-oxoheptanenitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential as a pharmacophore in drug development.

    Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 7-(4-chloro-3-pyridyl)-7-oxoheptanenitrile involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(4-chloro-3-pyridyl)-7-oxoheptanenitrile is unique due to its specific structure, which combines a chloropyridine ring with a heptanenitrile chain. This unique structure imparts distinct chemical and physical properties, making it suitable for various specialized applications.

Properties

IUPAC Name

7-(6-chloropyridin-3-yl)-7-oxoheptanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN2O/c13-12-7-6-10(9-15-12)11(16)5-3-1-2-4-8-14/h6-7,9H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKDMTHDZHRATTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C(=O)CCCCCC#N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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